

Spectroscopic Profile of Pentafluoroiodoethane: A Technical Guide

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Compound of Interest

Compound Name: *Pentafluoroiodoethane*

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This technical guide provides a comprehensive overview of the spectroscopic data for **pentafluoroiodoethane** (C_2F_5I), a key compound in various research and development applications. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Mass Spectrometry (MS)

The mass spectrum of **pentafluoroiodoethane** provides critical information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Experimental Protocol: The mass spectrum was obtained via electron ionization (EI). In this method, the gaseous sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.[1][2][3]

Data Presentation:

Table 1: Mass Spectrometry Data for **Pentafluoroiodoethane**

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|----------------------------------------------------------------|
| 31 | 6.5 | CF ⁺ |
| 69 | 100.0 | CF ₃ ⁺ |
| 119 | 45.0 | C ₂ F ₅ ⁺ |
| 127 | 15.0 | I ⁺ |
| 177 | 5.0 | C ₂ F ₄ I ⁺ |
| 246 | 25.0 | C ₂ F ₅ I ⁺ (M ⁺) |

Data sourced from NIST WebBook

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, offering insights into its functional groups and overall structure. For **pentafluoroiodoethane**, the IR spectrum is characterized by strong absorptions corresponding to the stretching and bending vibrations of its carbon-fluorine and carbon-iodine bonds.

Experimental Protocol: The infrared spectrum of gaseous **pentafluoroiodoethane** was recorded. The gas-phase measurement allows for the observation of rotational-vibrational fine structure, providing more detailed structural information.^{[4][5]} The sample is introduced into a gas cell with infrared-transparent windows, and an infrared beam is passed through it. The absorption of specific frequencies of IR radiation by the sample is detected and plotted as a spectrum.

Data Presentation:

Table 2: Infrared Absorption Data for **Pentafluoroiodoethane**

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|--------------------------|
| 1335 | C-F stretch (asymmetric) |
| 1220 | C-F stretch (symmetric) |
| 1125 | C-F stretch |
| 840 | C-C stretch |
| 650 | CF ₂ rock |
| 540 | C-I stretch |

Vibrational assignments are based on analysis of the vibrational spectra of **pentafluoroiodoethane** and related perfluoroalkyl iodides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For **pentafluoroiodoethane**, ¹⁹F and ¹³C NMR are particularly informative. Due to the absence of hydrogen atoms, ¹H NMR is not applicable.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR provides detailed information about the fluorine environments within the molecule. The chemical shifts and coupling constants are highly sensitive to the local electronic structure.

Experimental Protocol: A typical ¹⁹F NMR experiment involves dissolving the sample in a suitable deuterated solvent and acquiring the spectrum on a high-resolution NMR spectrometer. The chemical shifts are referenced to an internal or external standard, commonly CFCl3. For fluorinated compounds, experiments are often run with proton decoupling to simplify the spectra, although in this case, it is not necessary due to the absence of protons.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Data Presentation:

Table 3: ¹⁹F NMR Data for **Pentafluoroiodoethane**

| Group | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------|----------------------------------|--------------|---------------------------|
| -CF ₃ | -81.2 | Triplet | $^3J(FF) = 2.5$ |
| -CF ₂ I | -42.5 | Quartet | $^3J(FF) = 2.5$ |

Note: Chemical shifts are relative to CFCl₃. Data is predicted based on typical values for similar fluoroalkanes.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The coupling between carbon and fluorine atoms results in splitting of the carbon signals.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired with proton decoupling to enhance signal-to-noise. The sample is dissolved in a deuterated solvent, and the chemical shifts are referenced to tetramethylsilane (TMS).

Data Presentation:

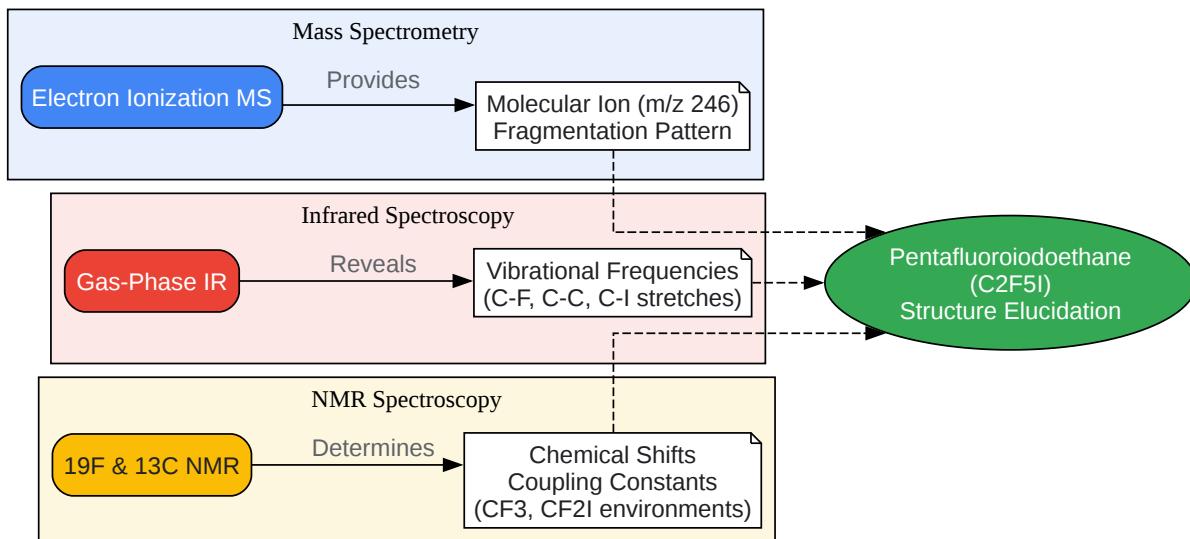
Table 4: ¹³C NMR Data for Pentafluoroiodoethane

| Carbon Atom | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------|----------------------------------|--------------|---------------------------|
| -CF ₃ | 118.4 | Quartet | $^1J(CF) = 285$ |
| -CF ₂ I | -15.2 | Triplet | $^1J(CF) = 320$ |

Note: Chemical shifts are relative to TMS. Data is predicted based on established correlations for fluorinated ethanes.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **pentafluoroiodoethane**, integrating the information obtained from MS, IR, and NMR techniques for comprehensive structural elucidation.



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Caption: Workflow for the spectroscopic characterization of **pentafluoroiodoethane**.

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